2,4:3,5-DI-O-METHYLENE-L-IDITOL

Description

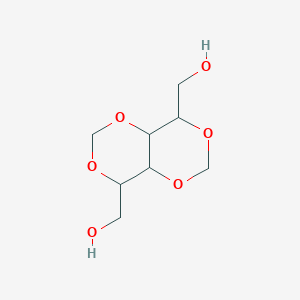

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c9-1-5-7-8(14-3-11-5)6(2-10)12-4-13-7/h5-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIMVTKZIGEWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC(C2C(O1)C(OCO2)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277258 | |

| Record name | MLS002637570 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6945-65-9, 5334-20-3 | |

| Record name | NSC52137 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002637570 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002637570 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,4:3,5 Di O Methylene L Iditol

Established Synthetic Pathways to 2,4:3,5-DI-O-METHYLENE-L-IDITOL

This compound is a carbohydrate derivative utilized as a chiral intermediate in organic synthesis. Its synthesis is a crucial step for its application in various chemical transformations.

Direct Formation and Optimization Considerations

The direct formation of this compound involves the reaction of L-iditol with a methylene (B1212753) source, typically paraformaldehyde, in an acidic medium. annualreviews.org The reaction proceeds through the formation of two methylene bridges across the hydroxyl groups at positions 2,4 and 3,5 of the L-iditol backbone. annualreviews.org

Optimization of this synthesis requires careful control of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. Key considerations include the choice of acid catalyst, reaction temperature, and the stoichiometry of the reactants. The principles of conformational analysis can be used to predict the structure of the resulting methylene derivatives. annualreviews.org

Intermediates and Reaction Conditions

The synthesis of this compound from L-iditol is a key transformation. lookchem.com The reaction involves the formation of cyclic acetals. Initially, the hydroxyl groups of L-iditol must be protected to guide the formation of the methylene bridges to the desired positions. The reaction of L-iditol with acidified paraformaldehyde leads to the formation of several methylene derivatives, which can be separated by chromatography. annualreviews.org

Functionalization and Derivatization Strategies of this compound

The hydroxyl groups at the 1- and 6-positions of this compound are available for further chemical modifications, allowing for the synthesis of a variety of derivatives.

Synthesis of Ether Derivatives (e.g., Benzyl (B1604629) Ethers)

The primary hydroxyl groups of this compound can be converted to benzyl ethers. A common method for this transformation is the Williamson ether synthesis, which involves deprotonation of the alcohol with a base such as sodium hydride, followed by reaction with benzyl bromide. organic-chemistry.org An alternative method involves using benzyl trichloroacetimidate (B1259523) under acidic conditions. organic-chemistry.org Another approach utilizes 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions. beilstein-journals.org

For instance, 1,6-di-O-benzyl-2,4:3,5-di-O-methylene-L-iditol can be prepared by dissolving this compound in benzyl chloride and adding powdered potassium hydroxide. thieme-connect.de The mixture is then stirred and heated to yield the desired diether. thieme-connect.de

| Starting Material | Reagents | Product | Yield | Reference |

| This compound | Benzyl chloride, Potassium hydroxide | 1,6-Di-O-benzyl-2,4:3,5-di-O-methylene-L-iditol | 86% | thieme-connect.de |

Preparation of Diamino-dideoxy-dianhydroiditol Analogs

The conversion of this compound to its diamino derivatives involves a multi-step synthesis. This transformation is significant for creating monomers for polyamides and polyurethanes. researchgate.nettue.nl The synthesis of 2,5-diamino-2,5-dideoxy-1,4:3,6-dianhydroiditol has been developed with improved yields and purity. researchgate.net This process makes resin-grade diamine available for laboratory-scale step-growth polymer synthesis. researchgate.net

The synthesis of diamino-dianhydroalditols from 1,4:3,6-dianhydroalditols has been achieved efficiently. researchgate.net These chiral diamines can then be used in interfacial polycondensation reactions. researchgate.net

Formation of Isocyanato Derivatives and Precursors for Polymerization

This compound and its derivatives serve as precursors for the synthesis of monomers used in polymerization reactions. For example, the polyesterification of 2,4:3,5-di-O-methylene-D-gluconic acid has been reported. us.es Derivatives of 2,4:3,5-di-O-methylene-D-glucitol and 2,4:3,5-di-O-methylene-D-mannitol have been used to create building blocks for polyesters, leading to sustainable materials. rsc.org

The synthesis of an AB-type polyurethane has been achieved through the catalytic polyaddition of 2-deoxy-1,4:3,6-dianhydro-2-isocyanato-L-iditol. researchgate.net Another route involves the synthesis of 2-azido-5-O-chloroformyl-1,2-dideoxy-1,4:3,6-dianhydro-L-iditol, which undergoes spontaneous polycondensation. researchgate.net

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methodologies are central to modifying this compound, enabling the creation of a diverse range of derivatives. These catalytic transformations are primarily focused on reactions involving the two free primary hydroxyl groups, leading to the formation of esters, ethers, and polymers. The inherent stereochemistry of the L-iditol backbone is preserved in these reactions, yielding optically active products.

One of the most significant applications of this compound is as a monomer in polymerization reactions. Catalytic processes such as polycondensation and polyaddition are employed to synthesize polyesters and polyamides with unique properties conferred by the rigid, chiral diol unit.

Furthermore, the selective catalytic oxidation of the primary hydroxyl groups to carboxylic acids yields 2,4:3,5-di-O-methylene-L-idaric acid. This diacid, and its activated forms like the corresponding diacid chloride, are crucial precursors for the synthesis of polyamides. For instance, electrochemical oxidation of the related 2,4:3,5-di-O-methylene-D-gluconic acid has been shown to produce a mixture containing 2,4:3,5-di-O-methylene-L-idaric acid. researchgate.net

The following table provides a summary of research findings on the catalytic synthesis of polymers derived from this compound and its related isomers, which demonstrate analogous reactivity.

| Polymer Type | Monomers | Catalyst/Reaction Type | Key Findings |

| Polyester (B1180765) | 2,4:3,5-di-O-methylene-D-mannitol (Manx), Dimethyl succinate (B1194679) | Polycondensation | Manx is highly reactive and produces stereoregular polyesters with good biodegradability and stiffness. mdpi.com |

| Polyester | 1,4:3,6-dianhydro-L-iditol, Sebacic acid | Enzymatic Polycondensation | Enzymatic degradation of the resulting polyester was studied, showing dependence on the enzyme and dicarboxylic acid structure. acs.org |

| Polyamide | 1,6-diamino-1,6-dideoxy-2,4:3,5-di-O-methylene-L-iditol, Sebacoyl dichloride | Interfacial Polycondensation | High-viscosity polyamides were successfully prepared at low temperatures, avoiding degradation seen in melt-polymerization. acs.org |

| Polyurethane | 2-deoxy-1,4:3,6-dianhydro-2-isocyanato-L-iditol | Catalytic Polyaddition | An AB-type polyurethane was synthesized via catalytic polyaddition of the isocyanate monomer. researchgate.net |

The synthesis of polyamides from this compound derivatives highlights a multi-step catalytic approach. First, the diol is converted to a diamine, such as 1,6-diamino-1,6-dideoxy-2,4:3,5-di-O-methylene-L-iditol. This diamine can then be reacted with a diacid chloride, for example, derived from the catalytic oxidation of the parent diol, in a polycondensation reaction to form the final polyamide. Low-temperature interfacial polycondensation has proven effective for these carbohydrate-based monomers, preventing the degradation that occurs at higher temperatures typical of melt-polymerization. acs.org

In the realm of polyester synthesis, the related bicyclic diol, 2,4:3,5-di-O-methylene-D-mannitol, has been shown to be a highly reactive monomer in polycondensation reactions with esters like dimethyl succinate, yielding stereoregular polymers with desirable properties for applications requiring biodegradability and rigidity. mdpi.com The catalytic polyaddition of isocyanate derivatives of related anhydrohexitols, such as 2-deoxy-1,4:3,6-dianhydro-2-isocyanato-L-iditol, has also been explored to create novel polyurethanes. researchgate.net

Comprehensive Structural Elucidation and Conformational Analysis of 2,4:3,5 Di O Methylene L Iditol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 2,4:3,5-di-O-methylene-L-iditol. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed insights into the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. Analysis of ¹H, ¹³C, and 2D NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, the spectrum is characterized by distinct signals for the methylene (B1212753) acetal (B89532) protons, the skeletal methine protons, and the primary alcohol protons at the C1 and C6 positions. The acetal protons are typically observed as a complex set of signals in the range of δ 4.5–5.5 ppm. The coupling constants (J-values) between adjacent protons are critical for determining the relative stereochemistry and conformation of the bicyclic ring system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The acetal carbons of the methylene groups typically appear at approximately 90-95 ppm. The signals for the skeletal carbons (C2, C3, C4, C5) and the terminal carbons (C1, C6) provide further confirmation of the bicyclic structure. In studies of closely related dibenzylidene-L-iditol derivatives, the acetal carbon signal is a key indicator of the ring structure. lookchem.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assembling the molecular structure. A COSY spectrum establishes the ¹H-¹H coupling network, connecting adjacent protons along the iditol backbone. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the ¹³C signals. For the parent compound L-iditol, 2D NMR data is available and shows ¹H-¹³C correlations such as H3/C3 at 3.73/73.71 ppm and H4/C4 at 3.85/74.36 ppm. nih.gov The formation of the di-methylene bridges in this compound significantly alters these chemical shifts, providing clear evidence of the acetal formation.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

| Methylene Acetal Protons (O-CH₂-O) | 4.5 - 5.5 | ~94 | Two sets of signals expected due to the two acetal bridges. |

| Skeletal Protons (H2-H5) | 3.5 - 4.5 | 70 - 80 | Complex multiplet patterns due to coupling. |

| Terminal Protons (H1, H6) | 3.6 - 3.9 | ~65 | Signals corresponding to the primary hydroxymethyl groups. |

| Hydroxyl Protons (OH) | Variable | - | Signal position is dependent on solvent and concentration. |

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent bands would include:

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups at C1 and C6.

C-H Stretching: Sharp bands between 2850 and 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the methine and methylene groups.

C-O Stretching: Strong, multiple bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, which are characteristic of the C-O-C linkages within the acetal rings and the C-OH bonds. The presence of multiple strong peaks in this region is a hallmark of carbohydrate-like structures.

O-C-O Stretching: Specific vibrations for the acetal groups are also found in the fingerprint region and confirm the presence of the methylene bridges.

In related acetal-containing compounds, these bands are clearly observed and used for structural confirmation. researchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching | 3200 - 3500 | Strong, Broad |

| Alkane (C-H) | Stretching | 2850 - 3000 | Medium to Strong |

| Acetal (C-O-C) | Stretching | 1000 - 1200 | Strong |

Advanced Structural Investigations

While spectroscopy provides the primary structure, advanced techniques like X-ray diffraction are necessary to determine the precise three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction Analysis (for related structures/derivatives)

X-ray diffraction analysis on a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. While the specific crystal structure of this compound is not widely published, analysis of closely related derivatives, such as 1,6-ditosyl-2,4:3,5-dibenzylidene-L-iditol, provides critical insights. lookchem.com

Such an analysis would definitively confirm the cis-fusion of the two six-membered dioxane rings. Furthermore, it would establish the precise chair-chair conformation adopted by the bicyclic system. This information is vital for understanding the molecule's steric and electronic properties, which influence its reactivity and interactions with other molecules. The technique allows for the creation of a detailed 3D model of the molecule, showing the spatial arrangement of every atom. nih.govresearchgate.net

Theoretical and Experimental Conformational Studies

The bicyclic nature of this compound imposes significant conformational constraints. Understanding the preferred conformation is key to predicting its chemical behavior.

Computational Chemistry (Ab Initio Calculations) for Bicyclic Ring Conformations

Computational chemistry, particularly through ab initio calculations, offers a powerful method for investigating the conformational landscape of molecules. These calculations can predict the relative stabilities of different conformations and provide optimized geometries that can be compared with experimental data.

For this compound, the two cis-fused six-membered rings can theoretically exist in several conformations. The most likely are chair-chair forms. Theoretical studies on analogous systems, such as 1,3:2,4-di-O-methylene-D-threitol, have shown that the 'O-inside' conformer (where the ring oxygens are oriented towards the interior of the bicyclic system) is significantly more stable than the 'H-inside' conformer. lookchem.com The difference in conformational free energy can be substantial, often exceeding 17 kJ/mol. lookchem.com

Ab initio methods like the 6-31G(d) or MP2/6-31G(d) basis sets are commonly used to calculate the energies of different conformers. researchgate.net These calculations would confirm that for this compound, the conformation where the hydroxymethyl groups at C1 and C6 occupy equatorial positions on the respective rings is the most energetically favorable. This preferred conformation minimizes steric strain and leads to the most stable molecular geometry, which is crucial for its reactivity and interaction in biological or chemical systems.

Analysis of Molecular Rigidity and Strain within the Fused Ring System

The structure of this compound is characterized by a cis-fused [4.4.0] bicyclic system, specifically a 1,3,5,7-tetraoxadecalin backbone. ontosight.ainih.gov This fusion of two 1,3-dioxane (B1201747) rings imposes significant conformational constraints, leading to a high degree of molecular rigidity. This rigidity is a defining feature of the molecule and its derivatives, influencing their chemical behavior and physical properties.

The core bicyclo[4.4.0]decane, or decalin, ring system can, in principle, undergo conformational equilibration. nih.gov For the cis-fused 1,3,5,7-tetraoxadecalin skeleton, the two most stable conformations involve both six-membered rings adopting a chair form. nih.gov However, the presence of the four oxygen atoms and the specific stereochemistry of the L-iditol backbone severely restrict this flexibility. Research on analogous compounds, such as 1,4:3,6-dianhydro-2,5-O-methylene-D-iditol, has indicated the presence of extreme molecular rigidity. This rigidity prevents the molecule from dissipating internal strain through the common conformational adjustments of folding or twisting.

Ring strain arises from the deviation of bond angles from their ideal values, as well as from torsional and transannular interactions. wikipedia.org In the fused ring system of di-O-methylene-hexitols, this strain is a critical factor. While a flexible molecule can adopt conformations that minimize these unfavorable interactions, a rigid structure cannot, leading to the localization of strain within the bonds of the ring system.

The impact of this rigidity is evident when these molecules are used as monomers in polymer synthesis. The bicyclic structure contributes to enhanced rigidity in the resulting polymers, leading to high glass transition temperatures (Tg). researchgate.netresearchgate.net For example, polyesters derived from the related rigid diol, 2,4:3,5-di-O-methylene-D-glucitol, exhibit high Tg and melting temperatures (Tm), demonstrating the translation of molecular rigidity to macroscopic material properties. tue.nl

Table 1: Thermal Properties of Polyesters Derived from Rigid Bicyclic Diols

| Polymer Name | Rigid Diol Monomer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Reference |

| Poly(2,4:3,5-di-O-methylene-D-glucitol terephthalate) (PGT) | 2,4:3,5-di-O-methylene-D-glucitol | 154°C | 272°C | tue.nl |

| Poly(isoidide-2,5-bismethylene terephthalate) (PXIIT) | Isoidide-2,5-dimethanol | > PET and PBT | 292°C | tue.nl |

| Poly(isosorbide terephthalate) | Isosorbide (B1672297) | > 150°C | ~260°C (from solution) | tue.nl |

| PManxS | 2,4:3,5-di-O-methylene-D-mannitol | 68°C | - | researchgate.net |

This table illustrates how the inherent rigidity of the bicyclic diol monomers contributes to the high thermal stability of the resulting polyesters.

Stability of Methylene Acetal Bridges in Relation to Conformational Freedom

Research comparing different dianhydro-O-methylene hexitols has provided clear evidence for this relationship. The methylene acetal groups in the extremely rigid structures of 1,4:3,6-dianhydro-2,5-O-methylene-D-mannitol and its D-iditol analogue were found to be exceptionally unstable, undergoing hydrolytic cleavage with great ease. The hypothesis is that the inherent strain within these rigid molecules cannot be relieved by conformational changes like twisting or folding. Consequently, this strain is focused on the bonds of the methylene acetal group, weakening them and making them highly susceptible to cleavage.

In contrast, compounds with greater conformational freedom exhibit more stable methylene acetal bridges. For instance, 1,5:3,6-dianhydro-2,4-O-methylene-D-glucitol, which possesses a tricyclic structure capable of folding to dissipate internal strain, was found to be very stable towards hydrolysis in hot water and dilute acid. This demonstrates that when the molecule can adopt alternative conformations, the strain is not localized on the acetal bridge, thus preserving its stability.

This principle suggests that the stability of the 2,4:3,5-di-O-methylene bridges in L-iditol is a direct function of the rigidity of its specific tetraoxadecalin framework. Given the "extreme molecular rigidity" noted in a closely related D-iditol analogue, it can be inferred that the methylene bridges in this compound are also likely to be labile due to the high, localized strain within its rigid fused-ring structure.

Table 2: Stability of Methylene Acetal Bridges in Hexitol (B1215160) Derivatives

| Compound | Molecular Structure Characteristics | Stability to Hydrolysis | Postulated Reason | Reference |

| 1,4:3,6-dianhydro-2,5-O-methylene-D-mannitol | Extremely rigid, cannot dissipate strain by folding | Extremely unstable | Strain localized on the methylene acetal group | |

| 1,4:3,6-dianhydro-2,5-O-methylene-D-iditol | Extremely rigid, cannot dissipate strain by folding | Extremely unstable | Strain localized on the methylene acetal group | |

| 1,5:3,6-dianhydro-2,4-O-methylene-D-glucitol | Tricyclic structure can fold or twist | Very stable | Internal strain can be overcome by folding | |

| 2,5-O-methylene-D-mannitol | Capable of folding and twisting | Stable | Internal strain can be overcome by folding |

This table summarizes the relationship between molecular flexibility and the stability of the methylene acetal bridge in various hexitol derivatives.

2,4:3,5 Di O Methylene L Iditol As a Chiral Building Block in Advanced Organic Synthesis

Utility in the Construction of Enantiomerically Pure Compounds

The primary application of 2,4:3,5-di-O-methylene-L-iditol lies in its use as a chiral starting material for the synthesis of other enantiomerically pure compounds. The molecule's inherent chirality, fixed by its L-configuration, is directly transferred to new, more complex structures. The synthetic utility stems from the two free primary hydroxyl groups at the C1 and C6 positions, which serve as handles for a variety of chemical transformations.

Researchers have exploited these reactive sites to prepare C₂-symmetric diamino and dicarboxylic acid derivatives, which are valuable monomers for creating stereoregular polymers. For instance, 1,6-diamino-1,6-dideoxy-L-iditol derivatives have been synthesized from the parent iditol structure. nih.gov These diamines, possessing a defined stereochemistry inherited from the L-iditol backbone, can be used in polycondensation reactions with achiral dicarboxylic acids to produce regio- and stereoregular AABB-type polyamides. nih.gov The chirality of the L-iditol unit is thus embedded into the polymer backbone, influencing its macroscopic properties. This strategy exemplifies how a simple chiral pool molecule can be elaborated into a complex, enantiopure macromolecule with a precisely controlled three-dimensional structure.

Table 1: Synthesis of Enantiopure Derivatives from L-Iditol Precursors

| Starting Material Precursor | Reaction Type | Resulting Enantiopure Compound | Reference |

| L-Iditol derivative | Amination | 1,6-Diamino-1,6-dideoxy-L-iditol analogue | nih.gov |

| L-Iditol derivative | Oxidation | 1,6-Dicarboxylic acid-L-iditol analogue | acs.org |

| 1,6-Diamino-1,6-dideoxy-L-iditol analogue | Polycondensation | Regio- and stereoregular AABB-type polyamide | nih.gov |

Application in Stereoselective Transformations and Asymmetric Synthesis

Beyond serving as a passive chiral backbone, derivatives of L-iditol have been employed as active components in asymmetric synthesis, where they function as chiral ligands to control the stereochemical outcome of catalytic reactions. researchgate.netmdpi.com A chiral ligand coordinates to a metal center, creating a chiral catalytic environment that forces a reaction to proceed with a preference for one enantiomer or diastereomer over the other.

A notable example involves the synthesis of 1,4:3,6-dianhydro-2,5-dideoxy-2,5-bis(diphenylphosphino)-L-iditol (DDPPI), a C₂-symmetric diphosphine ligand. units.it This ligand, derived from the L-iditol scaffold, was used in palladium-catalyzed methoxycarbonylation reactions. While many bidentate phosphine (B1218219) ligands form a chelate ring with the metal, the rigid structure of the DDPPI ligand prevents this, making it a non-chelating diphosphine. This specific geometry and chirality influences the selectivity of the catalytic process. The use of such carbohydrate-derived ligands is a powerful strategy in asymmetric catalysis, as the vast structural and stereochemical diversity of sugars allows for the fine-tuning of the ligand's electronic and steric properties to achieve high enantioselectivity. researchgate.net

Table 2: Application of L-Iditol Derivative in Asymmetric Catalysis

| Catalytic Reaction | Metal Catalyst | Chiral Ligand | Function of Ligand | Stereochemical Outcome | Reference |

| Methoxycarbonylation | Palladium (Pd) | 1,4:3,6-Dianhydro-2,5-dideoxy-2,5-bis(diphenylphosphino)-L-iditol (DDPPI) | Non-chelating chiral diphosphine | Influences regioselectivity and stereoselectivity | units.it |

Development of Complex Chiral Scaffolds and Intermediates

The rigid, C₂-symmetric, and conformationally defined structure of this compound makes it an excellent scaffold for the development of complex chiral molecules such as macrocycles and other advanced intermediates. researchgate.netnih.gov The bicyclic system, consisting of two fused 1,3-dioxane (B1201747) rings, pre-organizes the molecule into a defined shape, which can reduce the entropic penalty associated with the formation of large, ordered structures like macrocycles. researchgate.net

This principle has been demonstrated in the synthesis of chiral macrocyclic bisamides derived from sugar alcohols like D-mannitol and L-threitol, which share the C₂-symmetric diol feature. researchgate.net These scaffolds are used to construct receptors for molecular recognition, mimicking the complex binding pockets of enzymes. Similarly, L-iditol derivatives serve as foundational units for such complex architectures. The synthesis of regio- and stereoregular polyamides from L-iditol-derived diamines is a prime example where the chiral scaffold is extended into a large, ordered polymeric structure. nih.gov These polymers are themselves complex chiral scaffolds with potential applications in chiral separation or as biomaterials. The development of these sophisticated molecules from a relatively simple chiral pool starting material highlights the efficiency and elegance of this synthetic strategy. nih.gov

Table 3: Complex Chiral Scaffolds Derived from Alditol Building Blocks

| Chiral Building Block | Type of Complex Scaffold | Example Application | Key Structural Feature | Reference |

| 1,6-Diamino-1,6-dideoxy-L-iditol analogue | Stereoregular Polyamide | Chiral materials | C₂-Symmetric polymer backbone | nih.gov |

| D-Mannitol/L-Threitol derivatives (analogue) | Chiral Macrocyclic Bisamides | Molecular recognition, ion binding | C₂-Symmetric pre-organized framework | researchgate.net |

| 1,4:3,6-Dianhydro-L-iditol derivative | Chiral Diphosphine Ligand | Asymmetric catalysis | Rigid bicyclic phosphine backbone | units.it |

Polymer Science and Engineering Applications of 2,4:3,5 Di O Methylene L Iditol Derived Monomers

Design and Synthesis of Novel Polymeric Materials Incorporating 2,4:3,5-DI-O-METHYLENE-L-IDITOL Units

The primary hydroxyl groups of this compound and its derivatives serve as reactive sites for polymerization. This allows for its integration into various polymer classes, including polyesters, polyurethanes, and polyamides, through established polymerization techniques.

Polyesters incorporating L-iditol derivatives are synthesized through polycondensation reactions, where the diol monomer (or a diacid derivative) reacts with a suitable comonomer. Common methods include melt polycondensation, solution polycondensation, and solid-state polycondensation (SSP). core.ac.uktue.nl

Melt Polycondensation: This is a widely used industrial process where monomers are reacted in their molten state at high temperatures and under vacuum to facilitate the removal of small molecule byproducts like water or methanol. rug.nlnih.gov For instance, 2,4:3,5-di-O-methylene-D-mannitol (the D-isomer of the title compound) has been successfully polymerized with dimethyl terephthalate (B1205515) via melt polycondensation. core.ac.uk This method is advantageous as it avoids the use of solvents. nih.gov To achieve high molecular weight polymers, a two-stage process is often employed, starting with a melt polycondensation to create a prepolymer, followed by solid-state polycondensation. tue.nl

Solution Polycondensation: In this method, the monomers are dissolved in a suitable solvent, and the polymerization is carried out in the liquid phase. This allows for better control over the reaction conditions but requires subsequent solvent removal.

Solid-State Polycondensation (SSP): This technique is often used as a post-polymerization step to increase the molecular weight of polymers synthesized via melt polycondensation. tue.nl The prepolymer, in a solid, pelletized form, is heated under a stream of inert gas or under vacuum. tue.nl This process drives the reaction forward by removing residual byproducts, leading to longer polymer chains. tue.nl SSP has been effectively used for various bio-based polyesters, including those containing bicyclic diols like 2,4:3,5-di-O-methylene-D-glucitol, to enhance their properties. mdpi.com

The reactivity of the primary hydroxyl groups in these bicyclic diols is notably high, enabling the synthesis of stereoregular polymers with substantial molecular weights. mdpi.comresearchgate.net For example, polyesters based on 2,4:3,5-di-O-methylene-D-mannitol and dimethyl succinate (B1194679) have been synthesized, demonstrating the monomer's utility in creating fully bio-based aliphatic polyesters. mdpi.comresearchgate.net

Polyurethanes are typically synthesized through the polyaddition reaction of a diol with a diisocyanate. The this compound can act as the rigid diol component in polyurethane formulations.

Catalytic Polyaddition: This is a common method for polyurethane synthesis where a catalyst is used to promote the reaction between the hydroxyl groups of the diol and the isocyanate groups of the diisocyanate. mjcce.org.mk This process can be performed in bulk or in solution. For instance, new polyurethanes have been synthesized from D-isosorbide (a related sugar-based diol) and various diisocyanates like isophorone (B1672270) diisocyanate (IPDI) and 4,4′-methylenebis(cyclohexyl isocyanate) (HMDI), demonstrating a convenient synthesis route. mdpi.com

Interfacial Polycondensation: This technique involves dissolving the diamine monomer in an aqueous phase and the diacid chloride or bis(chloroformate) monomer in an immiscible organic solvent. rsc.org Polymerization occurs at the interface between the two liquid phases. This method has been successfully used to prepare polyurethanes from the 2,5-diamino derivatives of 1,4:3,6-dianhydrohexitols (including the L-ido configuration) and the bis(chloroformate) of 1,4:3,6-dianhydro-D-sorbitol, yielding polymers with number-average molecular weights around 3000 g/mol . researchgate.net

Derivatives of L-iditol are also used in polyurethane synthesis. For example, 2,5-diazido-2,5-dideoxy-1,4:3,6-dianhydro-L-iditol has been synthesized as a precursor for further reactions. mjcce.org.mk

The synthesis of polyamides requires monomers with amine functional groups. nih.govyoutube.com Therefore, to incorporate the L-iditol structure into a polyamide backbone, it must first be converted into a diamine derivative.

A key intermediate is 1,6-diamino-1,6-dideoxy-2,4:3,5-di-O-methylene-L-iditol. This diamine can be synthesized from the corresponding dichlorodimethylene-L-iditol. rsc.org Once the diamine is obtained, it can be polymerized with a diacid chloride, such as sebacoyl chloride or adipoyl dichloride, via low-temperature interfacial polycondensation to yield high-viscosity polyamides. rsc.org This method is particularly suitable for carbohydrate-based monomers that may be sensitive to the high temperatures used in conventional melt polymerization. rsc.org

Previous attempts to use conventional melt-polymerization for such monomers resulted in dark, brittle polymers, highlighting the advantage of the interfacial polycondensation method for these specific structures. rsc.org

Structure-Property Relationships in this compound-Based Polymers

The inclusion of the rigid, bicyclic this compound unit into a polymer chain has a profound impact on its physical properties. The constrained conformation of this monomer significantly restricts the rotational freedom of the polymer backbone, leading to notable changes in thermal and mechanical characteristics. core.ac.uktue.nl

The stiffness imparted by the L-iditol derivative leads to a significant increase in the glass transition temperature (Tg) of the resulting polymers. researchgate.netresearchgate.net The Tg is the temperature at which amorphous regions of a polymer transition from a rigid, glassy state to a more flexible, rubbery state. youtube.com A higher Tg indicates that the polymer retains its rigidity at higher temperatures.

Polyesters: Studies on copolyesters of poly(butylene terephthalate) (PBT) where 1,4-butanediol (B3395766) was partially replaced by 2,4:3,5-di-O-methylene-D-mannitol (Manx) showed a steady and remarkable increase in Tg, from 55°C for PBT to 137°C for the homopolyester PManxT. core.ac.uk Similarly, fully bio-based aliphatic polyesters from Manx and dimethyl succinate exhibit enhanced thermal properties. mdpi.com Polyesters based on a related diol, 2,5-bis(hydroxymethyl)furan, also show high Tg values. daneshyari.com The incorporation of these rigid bicyclic units consistently elevates the Tg compared to their more flexible aliphatic counterparts. tue.nlrsc.org

Polyurethanes: Sugar-based polyurethanes also exhibit high thermal stability. For example, polyurethanes derived from isosorbide (B1672297) have shown Tg values in the range of 55–70 °C. mdpi.com The rigid structure of the sugar diol contributes to a higher Tg and thermal stability, with decomposition temperatures often starting around 240°C. researchgate.net

The melting temperature (Tm), which is the transition temperature for crystalline domains, is also affected. youtube.com In the PBT copolyesters mentioned above, materials containing up to 40% of the Manx diol remained semicrystalline, indicating that the rigid monomer can be incorporated without completely disrupting the polymer's ability to crystallize. core.ac.uk

Table 1: Thermal Properties of Polymers Containing Bicyclic Sugar Diol Derivatives

| Polymer System | Diol Composition | Tg (°C) | Tm (°C) | Source(s) |

|---|---|---|---|---|

| PBT Copolyester | 0% Manx (PBT) | 55 | 225 | core.ac.uk |

| PBT Copolyester | 10% Manx | 67 | 220 | core.ac.uk |

| PBT Copolyester | 20% Manx | 79 | 215 | core.ac.uk |

| PBT Copolyester | 40% Manx | 108 | 205 | core.ac.uk |

| PBT Copolyester | 100% Manx (PManxT) | 137 | - | core.ac.uk |

| Isosorbide/PPG PU | Varied Ratios | 55-70 | - | mdpi.com |

| PXIIT | 100% XII | 105 | 284 | tue.nl |

| PXIIF | 100% XII | 94 | 250 | tue.nl |

Tg: Glass Transition Temperature, Tm: Melting Temperature, PBT: Poly(butylene terephthalate), Manx: 2,4:3,5-di-O-methylene-D-mannitol, PU: Polyurethane, PXIIT: Poly(isoidide-2,5-bismethylene terephthalate), PXIIF: Poly(isoidide-2,5-bismethylene furanoate), XII: Isoidide-2,5-bismethanol

The inherent stiffness of the this compound monomer translates directly to increased mechanical rigidity in the final polymer. core.ac.ukaps.org This leads to materials with higher tensile strength and elastic moduli, which are measures of a material's resistance to deformation under stress.

In the study of PBT copolyesters containing 2,4:3,5-di-O-methylene-D-mannitol (Manx), a clear trend was observed: as the content of the rigid Manx unit increased, the elongation at break decreased, while the tensile strength and elastic modulus steadily increased. core.ac.uk This trade-off is typical for polymers, where increased rigidity often comes at the expense of ductility. For example, the elastic modulus increased from 1.2 GPa for pure PBT to 2.4 GPa for a copolyester with 40% Manx content. core.ac.uk

This enhanced rigidity contributes to better dimensional stability, meaning the polymer is less prone to changing its shape under varying environmental conditions like temperature or mechanical load. The introduction of such rigid, sugar-based units is a key strategy for developing high-performance bio-based plastics that can compete with traditional engineering plastics. core.ac.uktue.nl

Table 2: Mechanical Properties of PBT-Manx Copolyesters

| Manx Content (mol %) | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (GPa) | Source(s) |

|---|---|---|---|---|

| 0 | 54 | >200 | 1.2 | core.ac.uk |

| 10 | 56 | 150 | 1.5 | core.ac.uk |

| 20 | 58 | 20 | 1.8 | core.ac.uk |

| 40 | 50 | 4 | 2.4 | core.ac.uk |

Manx: 2,4:3,5-di-O-methylene-D-mannitol

Crystallinity and Microstructure Analysis (e.g., Random vs. Block Copolymers)

The incorporation of the rigid bicyclic structure of this compound into polymer chains has a profound impact on their crystallinity and microstructure. The stereochemistry of the L-iditol derivative, with its specific arrangement of methylene (B1212753) bridges, imparts a distinct conformational rigidity to the polymer backbone.

In general, polyurethanes derived from dianhydrohexitols, a class of compounds to which L-iditol derivatives belong, can exhibit a range of crystalline behaviors. The final crystallinity is highly dependent on the synthesis conditions and the nature of the co-monomers. For instance, polyurethanes prepared through bulk polycondensation tend to be amorphous, whereas those synthesized in solution can be semi-crystalline. researchgate.net This suggests that the processing method plays a crucial role in the final morphology of L-iditol-based polymers.

The arrangement of the monomer units—as either random or block copolymers—further dictates the material's properties. Block copolymers, by their nature, allow for the formation of distinct microphases, which can lead to more ordered, crystalline domains compared to their random copolymer counterparts. scielo.br This phase separation in block copolymers can result in materials with superior mechanical properties, such as higher tensile strength and modulus, without a significant reduction in melting point. rug.nl While specific data on the direct comparison of random versus block copolymers of this compound are not extensively detailed in the available literature, the principles of polymer physics suggest that block copolymers would offer a pathway to more crystalline materials with enhanced performance characteristics.

The introduction of L-iditol-based monomers into a polyester (B1180765) or polyurethane chain can disrupt the regular packing of the polymer chains, potentially leading to a decrease in crystallinity compared to the homopolymers of the comonomers. However, the inherent rigidity of the L-iditol unit can also lead to an increase in the glass transition temperature (Tg), a critical parameter for the performance of many plastics. researchgate.netresearchgate.net

Control over Degradation Profiles (Hydrolytic and Enzymatic Degradation)

The degradation behavior of polymers derived from this compound is a key area of interest, particularly for applications in biomedicine and environmentally benign plastics. The presence of hydrolyzable and enzymatically cleavable linkages in the polymer backbone allows for tunable degradation profiles.

Hydrolytic Degradation:

Polyester urethanes are known to be susceptible to hydrolytic degradation, primarily through the cleavage of ester bonds. researchgate.netkomatsu.jp The rate of this degradation is influenced by several factors, including the polymer's crystallinity, hydrophilicity, and the pH of the surrounding environment. nih.gov For polyurethanes derived from sugar-based diols, the presence of the carbohydrate moiety can increase the hydrophilicity of the material, potentially accelerating hydrolytic degradation compared to more hydrophobic polymers.

Studies on D-mannitol-based polyurethanes, which are isomeric to L-iditol-based polymers, have shown that the degree of branching and the presence of protecting groups significantly affect hydrolytic degradation. upc.edu Linear polyurethanes derived from di-O-isopropylidene-D-mannitol degraded slowly, whereas branched polyurethanes with free hydroxyl groups showed enhanced degradation under physiological conditions. upc.edu This suggests that the specific chemical structure of the L-iditol monomer and the resulting polymer architecture will be critical in controlling the rate of hydrolysis. The degradation of polyamides is also known to be influenced by environmental conditions, with the C-N bond in the peptide group being a primary site for chain scission. nist.gov

Enzymatic Degradation:

The enzymatic degradation of synthetic polymers is a complex process that often mimics the natural breakdown of biomass. nih.gov Enzymes such as esterases and proteases can catalyze the cleavage of ester and amide bonds in the polymer backbone. mdpi.com The rate and extent of enzymatic degradation are dependent on the polymer's chemical structure, crystallinity, and the specific enzymes present. frontiersin.org

For polymers containing sugar derivatives, the stereochemistry of the sugar can influence enzyme recognition and activity. While specific studies on the enzymatic degradation of polymers from this compound are not widely available, research on other biodegradable polymers indicates that amorphous regions are more susceptible to enzymatic attack than crystalline regions. frontiersin.org Therefore, controlling the crystallinity of L-iditol-based polymers, as discussed in the previous section, would be a key strategy for tuning their enzymatic degradation profiles.

Advanced Polymeric Systems and Applications

The unique structural features of this compound make it a promising monomer for the development of advanced polymeric systems with tailored properties for a range of applications.

Segmented and Block Copolymers for Tailored Performance

Segmented and block copolymers represent a sophisticated approach to polymer design, allowing for the combination of different properties within a single material. scielo.br In the context of L-iditol-based polymers, this approach can be used to create materials with a unique balance of rigidity, flexibility, and degradability.

For example, segmented polyurethanes can be synthesized using an L-iditol derivative as a chain extender or as part of a rigid block. researchgate.net These rigid segments, interspersed with flexible soft segments (e.g., polyether or polyester diols), can lead to thermoplastic elastomers with excellent mechanical properties. The performance of these materials can be precisely tailored by controlling the length and chemical nature of the hard and soft segments, as well as their relative proportions. scielo.br

The synthesis of block copolymers containing L-iditol segments offers another avenue for creating high-performance materials. For instance, ABA triblock copolymers, where the 'A' blocks are polylactide and the 'B' block is a polyester derived from a sugar-based diol like 2,4:3,5-di-O-methylene-D-glucitol, have been synthesized. researchgate.net This approach allows for the combination of the properties of both polylactide (a well-known biodegradable polymer) and the sugar-based polyester, leading to materials with unique thermal and mechanical characteristics.

Bio-based Engineering Plastics and High-Performance Polymers

The demand for high-performance engineering plastics derived from renewable resources is growing rapidly. The rigid and thermally stable nature of the this compound monomer makes it an excellent candidate for this class of materials. rsc.org

Incorporating this bicyclic diol into polyesters, for example, can significantly increase the glass transition temperature (Tg) of the resulting polymer. researchgate.net A higher Tg is often associated with improved dimensional stability and mechanical strength at elevated temperatures, which are key requirements for engineering plastics. Polyamides derived from L-iditol derivatives have also been synthesized, offering a bio-based alternative to conventional petroleum-derived polyamides. nih.gov These materials have the potential to be used in applications requiring high strength and thermal resistance.

The table below presents a hypothetical comparison of the potential properties of an L-iditol-based polyester with a conventional bio-based polyester, polylactic acid (PLA), and a petroleum-based engineering plastic, polycarbonate (PC).

| Property | L-Iditol Based Polyester (Hypothetical) | Polylactic Acid (PLA) | Polycarbonate (PC) |

| Source | Bio-based | Bio-based | Petroleum-based |

| Glass Transition (Tg) | High | Medium | High |

| Mechanical Strength | High | Medium | High |

| Biodegradability | Tunable | Yes | No |

| Transparency | Potentially High | High | High |

This table is illustrative and based on the expected properties from the monomer structure.

Development of 3D-Printable Resin Formulations

The field of additive manufacturing, or 3D printing, is constantly seeking new materials with improved properties. Photocurable resins, which solidify upon exposure to light, are a key component of many 3D printing technologies. researchgate.netgoogle.com The development of bio-based resins is a significant area of research, and this compound derivatives have the potential to be used in these formulations.

A photocurable resin for 3D printing typically consists of a monomer or oligomer with photoreactive groups (e.g., acrylates or methacrylates), a photoinitiator, and other additives to control properties like viscosity and color. researchgate.netnih.gov A derivative of this compound could be functionalized with acrylate (B77674) or methacrylate (B99206) groups to make it photopolymerizable.

The incorporation of the rigid L-iditol structure into the cross-linked polymer network could lead to 3D printed objects with enhanced mechanical strength and thermal stability. Furthermore, the inherent chirality of the L-iditol monomer could be exploited to create materials with unique optical properties. While specific formulations based on this compound are not yet widely reported, a study on a photocurable resin incorporating a D-mannitol derivative (an isomer of L-iditol) has demonstrated the feasibility of using such sugar-based monomers in 3D printing. researchgate.net

Comparative Analysis with Isomeric and Analogous Carbohydrate-Derived Monomers

The properties of polymers derived from this compound are best understood when compared with those derived from its isomers (e.g., D-mannitol and D-glucitol derivatives) and other analogous carbohydrate-derived monomers like isosorbide.

The stereochemistry of the sugar-derived diol plays a critical role in determining the final properties of the polymer. For example, in polyurethanes, the use of different dianhydrohexitol isomers (D-gluco, L-ido, and D-manno configurations) leads to polymers with distinct properties. researchgate.net

A comparative study of polyesters made from isosorbide (derived from D-glucose) and a D-mannitol derivative showed that the mannitol-based polyesters exhibited a higher glass transition temperature. researchgate.net This is attributed to the different conformations of the bicyclic rings in the two monomers. The L-iditol derivative, with its unique stereochemistry, is expected to impart yet another set of properties to the resulting polymers.

The table below provides a comparative overview of the properties of polymers derived from different sugar-based diols.

| Monomer | Source Alditol | Resulting Polymer Property | Reference |

| 2,4:3,5-di-O-methylene-D-glucitol | D-Glucitol | High Tg, good mechanical strength in polyesters and polyurethanes. | researchgate.netus.es |

| 2,4:3,5-di-O-methylene-D-mannitol | D-Mannitol | Higher Tg in polyesters compared to isosorbide-based counterparts. | researchgate.net |

| Isosorbide | D-Sorbitol (from D-Glucose) | Commercially used to increase Tg and mechanical properties of polyesters (e.g., PETG). | nih.govresearchgate.net |

| This compound | L-Iditol | Expected to produce polymers with high rigidity and thermal stability. | rug.nl |

This table summarizes findings from various sources to provide a comparative perspective.

Comparison with 2,4:3,5-DI-O-METHYLENE-D-Mannitol (Manx) and 2,4:3,5-DI-O-METHYLENE-D-Glucitol (Glux)

Monomers derived from the acetalization of alditols provide rigid bicyclic structures that enhance polymer properties. Among these, 2,4:3,5-di-O-methylene-D-mannitol (Manx) and 2,4:3,5-di-O-methylene-D-glucitol (Glux) are the most studied counterparts to the L-iditol derivative. researchgate.netpsu.edu These monomers, derived from D-mannitol and D-glucose respectively, feature two fused 1,3-dioxane (B1201747) rings and possess two primary hydroxyl groups, which makes them highly suitable for polycondensation reactions. researchgate.netcore.ac.ukupc.edu

2,4:3,5-di-O-methylene-D-mannitol (Manx) is a symmetric, bicyclic diol that is noted for its high reactivity in polycondensation, which allows for the synthesis of stereoregular polymers with substantial molecular weights. mdpi.comsemanticscholar.orgnih.gov In terms of stiffness, polymers derived from Manx are comparable to those made from the well-known isohexide, isosorbide. researchgate.netnih.gov However, Manx holds the advantage of being more reactive. nih.gov The incorporation of Manx into polyester backbones leads to materials with high thermal stability and significantly elevated glass transition temperatures (Tg). core.ac.uknih.gov For example, a homopolyester of Manx and dimethyl succinate (PManxS) exhibits a high Tg of 68 °C and increased stiffness compared to poly(butylene succinate) (PBS). nih.gov Similarly, aromatic polyesters based on Manx and terephthalic acid show outstandingly high Tg values, reaching up to 137 °C for the homopolymer, and increased tensile strength and modulus in copolymers with poly(butylene terephthalate) (PBT). core.ac.ukresearchgate.net

2,4:3,5-di-O-methylene-D-glucitol (Glux) , the D-glucose-derived analogue, also imparts remarkable thermal properties to polymers. mdpi.com Its rigid, asymmetric bicyclic structure effectively increases the Tg of copolyesters. upc.edumdpi.com When incorporated into PBT, Glux units raise the Tg more effectively than many other sugar-based diols. mdpi.comsemanticscholar.org Copolymers of PBS and Glux show a systematic increase in Tg, from -28 °C for pure PBS to 80 °C for the Glux-based homopolyester, demonstrating the powerful effect of the rigid Glux structure. upc.edu These Glux-based materials also show higher melting points and enhanced thermal stability compared to other sugar-based copolyesters. mdpi.com

While direct polymerization data for This compound as a diol is limited in readily available literature, its diamino derivative, 1,6-diamino-1,6-dideoxy-2,4:3,5-di-O-methylene-L-iditol, has been successfully used to synthesize polyamides. rsc.org This demonstrates the viability of the L-iditol bicyclic acetal (B89532) skeleton in polymer chemistry. The properties of these polyamides are influenced by the stereochemistry of the L-iditol backbone, drawing parallels to how Manx and Glux stereochemistry dictate polyester characteristics.

| Polymer System | Sugar Monomer Content (mol%) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Reference |

|---|---|---|---|---|

| P(B-co-Manx)S | 100% Manx | 68 | - | nih.gov |

| P(B-co-Manx)S | 51% Manx | 51 | 85 | nih.gov |

| P(B-co-Manx)T | 100% Manx | 137 | Amorphous | core.ac.ukresearchgate.net |

| P(B-co-Manx)T | 50% Manx | 106 | Amorphous | core.ac.ukresearchgate.net |

| P(B-co-Glux)S | 100% Glux | 80 | Amorphous | upc.edu |

| P(B-co-Glux)S | 30% Glux | -2 | 96 | upc.edu |

| P(B-co-Glux)T | 30% Glux | 92 | 190 | researchgate.net |

Comparative Studies with Isohexide Isomers (Isosorbide, Isomannide (B1205973), Isoidide)

A critical comparison for any sugar-derived diol is with the isohexide family: isosorbide, isomannide, and isoidide. These compounds are 1,4:3,6-dianhydrohexitols, meaning they are also rigid, bicyclic ethers but are formed via dehydration of sugar alcohols, resulting in a different ring system (fused furan (B31954) rings) compared to the di-O-methylene acetals (fused dioxane rings). google.comemerald.com The primary distinction among isohexides lies in the stereochemistry of their two secondary hydroxyl groups. google.comemerald.comacs.org

Isomannide (from D-mannitol) has an endo-endo configuration, where both hydroxyl groups point inward.

Isosorbide (from D-glucitol/sorbitol) has an endo-exo configuration.

Isoidide (from L-iditol) has an exo-exo configuration, where both hydroxyl groups point outward. google.comemerald.com

This stereochemical difference profoundly impacts the reactivity and the properties of polymers derived from them. The exo hydroxyl groups are more sterically accessible and less involved in intramolecular hydrogen bonding, making them significantly more reactive in polymerization reactions. google.comemerald.com Consequently, the reactivity order is: Isoidide > Isosorbide > Isomannide . google.com

The geometric isomerism of the isohexide ring dictates the polymer's bulk properties. nih.govnih.gov Studies have shown that by simply changing the isohexide isomer, polymers with the same chemical composition can exhibit fundamentally different mechanical behaviors. nih.govacs.org For instance, linear polyurethanes synthesized from isoidide (exo-exo) are robust, semicrystalline thermoplastics, while the analogous polymers made from isomannide (endo-endo) are amorphous, soft, and elastomeric. nih.gov This remarkable divergence is attributed to how the monomer's shape influences chain packing and supramolecular hydrogen-bonding interactions within the polymer matrix. nih.gov

While this compound is an acetal with primary hydroxyls (or amines in its derivative) and isoidide is a dianhydrohexitol with secondary hydroxyls, they both originate from the L-iditol configuration. The principles learned from isohexides—that the fixed, rigid stereochemistry of the core building block is a powerful tool to control polymer architecture and performance—are directly applicable. bham.ac.uk The higher reactivity generally associated with the primary functional groups of the di-O-methylene alditols offers a potential advantage over the less reactive secondary hydroxyls of the isohexides, potentially allowing for easier synthesis of high-molecular-weight polymers under milder conditions. semanticscholar.orgnih.gov

| Monomer | -OH Configuration | Reactivity | Resulting Polymer Behavior | Reference |

|---|---|---|---|---|

| Isomannide | endo-endo | Low | Amorphous, Elastomeric | google.comnih.gov |

| Isosorbide | endo-exo | Medium | Amorphous, Regioirregular | google.comacs.org |

| Isoidide | exo-exo | High | Semicrystalline, Thermoplastic | google.comnih.gov |

Stereochemical Influence on Polymerization Reactivity and Resulting Polymer Characteristics

The stereochemistry of sugar-derived monomers like this compound and its isomers is a decisive factor that governs both polymerization efficiency and the ultimate properties of the resulting polymers. nih.govnih.govbham.ac.uk This influence can be understood through its impact on reactivity and polymer chain interactions.

Influence on Polymerization Reactivity: The accessibility of the reactive functional groups is paramount for successful polymerization. Monomers with primary hydroxyl groups, such as Manx and Glux, are generally more reactive in polycondensation than those with secondary hydroxyls, like the isohexides. semanticscholar.orgnih.gov This often facilitates the synthesis of high-molecular-weight polymers. mdpi.com Within isomers possessing the same type of functional group, stereochemistry remains critical. As seen with the isohexides, the exo orientation is more reactive than the endo due to reduced steric hindrance and weaker intramolecular hydrogen bonding. google.comemerald.comrug.nl This principle highlights that the specific three-dimensional arrangement of atoms in a monomer like the L-iditol derivative directly controls its suitability for polymerization.

Influence on Polymer Characteristics: The fixed, rigid geometry of these bicyclic monomers is preserved in the polymer backbone, directly influencing chain packing, morphology, and bulk properties.

Thermal Properties: The inherent rigidity of the bicyclic core restricts segmental motion of the polymer chains, leading to a significant increase in the glass transition temperature (Tg). semanticscholar.orgresearchgate.netgoogle.com This effect is consistently observed across polymers made from Manx, Glux, and the isohexides. upc.edusemanticscholar.orgresearchgate.net Furthermore, the symmetry and stereoregularity of the monomer can promote crystallinity. For example, the symmetry of Manx can lead to stereoregular, semicrystalline polyesters, while the L-arabino configuration in other sugar-based polymers has been shown to yield higher crystallinity and melting points compared to the xylo configuration. mdpi.comnih.govresearchgate.net

Mechanical Properties: Stereochemistry can produce dramatic shifts in mechanical behavior. The most striking example is the contrast between the plastic-like polyurethanes from isoidide and the elastic ones from isomannide. nih.govacs.org This demonstrates that geometric isomerism within the monomer unit can control the supramolecular architecture, such as hydrogen-bonding networks, which in turn defines whether the material is a tough plastic or a flexible elastomer. nih.gov This powerful structure-property relationship allows for the precise tuning of material performance by selecting the appropriate monomer stereoisomer.

Emerging Research Frontiers and Future Prospects

Exploration of Novel Catalytic Systems for Synthesis and Polymerization

The efficient and selective synthesis of 2,4:3,5-di-O-methylene-L-iditol and its subsequent polymerization are paramount for its viability as a monomer. Research is actively exploring novel catalysts to improve yields, reduce reaction times, and enable the creation of high-molecular-weight polymers under greener conditions.

The synthesis of the monomer itself, which involves the formation of two methylene (B1212753) acetal (B89532) bridges on the L-iditol backbone, is typically achieved through acid-catalyzed cyclization with formaldehyde (B43269) or its equivalents. While effective, traditional acid catalysts can be corrosive and difficult to separate. Emerging research is exploring solid acid catalysts and milder Lewis acids to improve the process's sustainability and efficiency.

For polymerization, a significant shift from traditional metal-based catalysts to organocatalysts is underway. wiley.com Organocatalysis offers a metal-free alternative, which is crucial for applications in biomedical fields and reduces the environmental impact of residual catalyst contamination. core.ac.uk For sugar-based bicyclic monomers, including derivatives of mannitol (B672) and glucose which are structurally analogous to the L-iditol monomer, various catalytic systems have been proven effective for producing high-performance polyesters and polyurethanes. researchgate.netcore.ac.uknih.gov These include organotin catalysts like dibutyltin (B87310) dilaurate (DBTDL) and dibutyltin oxide (DBTO), which are widely used for polycondensation reactions in the melt. core.ac.uknih.govresearchgate.net More recent efforts focus on entirely metal-free systems, such as dual catalyst systems involving thiourea (B124793) and an organic base (e.g., (−)-sparteine), which have shown success in the ring-opening polymerization of functional carbonate monomers. figshare.com Such systems provide precise control over the polymer architecture, enabling the synthesis of well-defined block copolymers and telechelic polymers. wiley.comfigshare.com

| Catalyst Type | Example(s) | Polymerization Method | Monomer/Polymer Type | Key Research Finding | Reference(s) |

| Organometallic | Dibutyltin oxide (DBTO), Dibutyltin dilaurate (DBTDL) | Melt Polycondensation | Polyesters, Polyurethanes | Effective for achieving high molecular weights in solvent-free conditions for sugar-based bicyclic diols. | core.ac.uknih.govresearchgate.net |

| Transition Metal | WCl₆–Ph₄Sn | Transition-Metal Catalyzed Polymerization | Polyacetylenes | Produces high molecular weight polymers (up to 1.2 × 10⁵ g/mol ) from functionalized monomers. | acs.org |

| Organocatalyst (Dual System) | 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea / (−)-sparteine | Ring-Opening Polymerization (ROP) | Poly(carbonate)s | Enables synthesis of well-defined, functional poly(carbonate)s with low polydispersities and high end-group fidelity. | figshare.com |

| Organocatalyst (Acid) | p-Toluenesulfonic acid | Polycondensation | Poly(ester amide)s | Used to catalyze the formation of ester linkages in the synthesis of polymers from isosorbide (B1672297) and amino acids. | core.ac.uk |

Advanced Computational Modeling for Predictive Material Design

The trial-and-error approach to polymer development is time-consuming and resource-intensive. Advanced computational modeling is emerging as a powerful tool to accelerate the design of new materials by predicting their properties before synthesis. nih.gov Techniques like molecular dynamics (MD) simulations and machine learning (ML) are being applied to understand the structure-property relationships of polymers at a molecular level. mdpi.com

MD simulations can model the microscopic behavior of polymer chains, providing insights into properties like glass transition temperature (Tg), polymer chain packing, and interactions with solvents. mdpi.comyoutube.com For instance, simulations have been used to study polyesters like PET, accurately predicting their density and Tg, and revealing how solvents interact with the polymer matrix to cause swelling. mdpi.com These methods can be directly applied to polymers derived from this compound to understand how its rigid bicyclic structure influences the final material's thermal and mechanical properties.

Machine learning is revolutionizing materials discovery by training algorithms on existing data to predict the properties of novel, hypothetical polymers. researchgate.net By representing polymer structures numerically (e.g., using SMILES strings), ML models can predict key parameters such as Tg, solubility, and mechanical strength with high accuracy. nih.govresearchgate.net This predictive capability allows for high-throughput virtual screening of vast libraries of potential polymer structures, identifying the most promising candidates for specific applications and minimizing costly experimental work. researchgate.net While direct computational studies on polymers from this compound are still nascent, the established success of these models for other polymers, including complex biomaterials like hydrogels, demonstrates their immense potential for designing the next generation of iditol-based materials. evitachem.comresearchgate.net

| Modeling Technique | Focus of Study | Predicted Property | Significance for L-Iditol Polymers | Reference(s) |

| Molecular Dynamics (MD) | Polyester (B1180765) (PET) microstructure in solvents | Glass Transition Temperature (Tg), Free Volume, Binding Energy | Provides a framework for predicting how the rigid iditol monomer will affect polymer packing, thermal properties, and solvent interactions. | mdpi.com |

| Machine Learning (Deep Neural Network) | High-throughput screening of hypothetical polymers | Glass Transition Temperature (Tg) | Enables rapid virtual screening of L-iditol-based copolymers to identify compositions with desired thermal properties without synthesis. | researchgate.net |

| Machine Learning (k-Nearest Neighbors) | Polymer solubility across various conditions | Polymer/solvent compatibility | Can accelerate the formulation of L-iditol polymers by predicting their solubility in different solvents, crucial for processing and application. | nih.gov |

| FE-Based Machine Learning | Composite hydrogel mechanics | Young's Modulus, Poisson's Ratio | Allows for the predictive design of L-iditol-based composite hydrogels for biomedical applications by linking microstructure to mechanical performance. | researchgate.net |

Expansion into New Polymer Families and Multifunctional Materials

While initial research has focused on incorporating this compound and its isomers into polyesters, a significant frontier is the expansion into other polymer families to unlock new properties and applications. researchgate.netcore.ac.ukresearchgate.net The primary hydroxyl groups of the monomer make it a versatile building block for various step-growth polymerizations.

Research has demonstrated the synthesis of AABB-type polyamides using a diamino derivative of L-iditol, resulting in amorphous, gummy solids. nih.gov This opens the door to creating bio-based nylons with unique stereochemistry. Furthermore, the monomer can be incorporated into polyurethanes, where its rigidity can significantly influence the thermomechanical properties of the resulting material. researchgate.net The creation of block copolymers, for example by combining a rigid poly(alditol terephthalate) block with a soft poly(lactic acid) block, is another avenue to create thermoplastic elastomers with tunable properties. rsc.orgmdpi.com

The concept of "multifunctionality"—integrating several distinct properties into a single material—is a major driver of innovation. mdpi.comethz.chnih.gov For polymers derived from this compound, this can be achieved in several ways:

Inherent Functionality: The monomer's origin from a sugar alcohol imparts biodegradability and biocompatibility, which can be combined with high mechanical performance (e.g., high Tg and elastic modulus) derived from its rigid bicyclic structure. researchgate.netnih.govresearchgate.net

Copolymerization: Incorporating the iditol monomer into existing polymers like PET or PBT can create copolyesters with enhanced properties, such as increased Tg and improved degradability compared to the parent polymer. researchgate.net

Designed-for-Application Materials: The monomer is a candidate for creating advanced materials like hydrogels for cell encapsulation and tissue engineering, where biocompatibility, controlled degradation, and specific mechanical cues are required. nih.govnih.gov Its derivatives are also being explored for pharmaceutical applications, suggesting that polymers incorporating these moieties could be designed for drug delivery systems. ontosight.aiontosight.ai

Sustainable Chemical Manufacturing of this compound and its Derivatives

The "green" credentials of a bio-based polymer depend not only on its renewable origin but also on the entire manufacturing lifecycle. A key research frontier is the development of a fully sustainable manufacturing process for this compound and its polymers, adhering to the principles of green chemistry.

The pathway begins with the sustainable production of the L-iditol precursor. L-iditol can be produced from L-sorbose, which is accessible via the fermentation of D-sorbitol (a derivative of glucose). google.comlookchem.com This route connects the monomer directly to abundant, non-food biomass sources. Enzymatic processes are also being explored to convert L-sorbose to L-iditol with high yields (around 96%), offering a highly selective and environmentally benign alternative to traditional chemical reductions. google.com

The synthesis of the monomer and its subsequent polymerization are also targets for green innovation:

Catalysis: As discussed in section 6.1, moving from hazardous metal catalysts to reusable solid acids and metal-free organocatalysts is a primary goal. wiley.comcore.ac.uk

Solvent-Free Processing: Melt polycondensation is a preferred industrial method that eliminates the need for volatile and often toxic organic solvents. core.ac.uknih.gov Research has shown that high-molecular-weight polyesters from analogous bicyclic sugar-based diols can be successfully synthesized under these solvent-free conditions. core.ac.uknih.gov

Atom Economy: The synthesis of the monomer via acetalization has good atom economy. Further process optimization aims to maximize yields and minimize byproducts, contributing to a more circular economy for sugar-based plastics.

By integrating bio-catalytic production of the precursor, employing green catalysts, and utilizing solvent-free polymerization, a truly sustainable manufacturing chain from renewable feedstock to high-performance polymer can be realized.

Q & A

Basic Synthesis and Characterization

Q1.1: What are the standard synthetic routes for preparing 2,4:3,5-di-O-methylene-L-iditol, and how can its purity be validated? Methodological Answer:

- Synthesis : The compound is typically synthesized via acid-catalyzed cyclization of L-iditol with formaldehyde or its derivatives. Reflux conditions (e.g., acetic acid as solvent, sodium acetate as catalyst) are commonly employed to form methylene bridges at specific hydroxyl groups .

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is effective for isolating crystalline products .

- Validation : Purity is confirmed via HPLC (high-performance liquid chromatography) with a polar stationary phase and 1H/13C NMR to verify bridge formation and stereochemistry. For example, methylene protons exhibit distinct singlet peaks in 1H-NMR (~4.5–5.5 ppm) .

Q1.2: What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:

- NMR Spectroscopy : Assign signals for methylene protons (δ 4.5–5.5 ppm) and compare with reference data for similar methylene-protected sugars. 13C NMR identifies quaternary carbons adjacent to oxygen atoms .

- IR Spectroscopy : Detect C-O-C stretching vibrations (~1,100 cm⁻¹) and absence of free hydroxyl groups (no broad peak ~3,200–3,600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns consistent with methylene bridges .

Advanced Synthetic Optimization

Q2.1: How can reaction conditions be optimized to improve yield and regioselectivity in methylene bridge formation? Methodological Answer:

- Variable Screening : Use a chemometric approach (e.g., factorial design) to test variables like temperature, catalyst loading, and solvent polarity. For example, elevated temperatures (80–100°C) may enhance cyclization but risk side reactions .

- Regioselectivity Control : Steric and electronic effects dictate bridge formation. Computational modeling (DFT) predicts preferential stabilization of transition states for 2,4:3,5 bridges over alternative configurations .

- Yield Improvement : Quench intermediates (e.g., via TLC monitoring) to minimize over-reaction. Catalytic additives (e.g., p-toluenesulfonic acid) accelerate kinetics .

Q2.2: How can contradictory data in NMR assignments for methylene-protected sugars be resolved? Methodological Answer:

- Comparative Analysis : Cross-validate with DEPT-135 and HSQC spectra to distinguish methylene carbons from overlapping signals.

- Solvent Effects : Record spectra in deuterated DMSO to resolve proton splitting obscured in CDCl3 .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities in NMR interpretation .

Applications in Organic Synthesis

Q3.1: How does this compound serve as a chiral auxiliary in asymmetric synthesis? Methodological Answer:

- Stereochemical Control : The rigid bicyclic structure enforces specific conformations, directing nucleophilic additions (e.g., Grignard reagents) to prochiral centers.

- Case Study : In aldol reactions, the auxiliary induces diastereoselectivity >90% when paired with Lewis acids like Ti(OiPr)₄ .

- Removal : Acidic hydrolysis (e.g., 1M HCl in THF) cleaves methylene bridges without racemization .

Q3.2: What role does this compound play in glycosylation strategies for oligosaccharide synthesis? Methodological Answer:

- Protecting Group Strategy : The methylene bridges block hydroxyl groups at C2, C3, C4, and C5, enabling selective glycosylation at C1 or C6.

- Activation : Use trichloroacetimidate or thioglycoside donors at the free hydroxyl site.

- Example : Synthesize L-idose-containing disaccharides with >80% yield using Schmidt conditions (TMSOTf catalyst) .

Stability and Reactivity

Q4.1: Under what conditions does this compound undergo decomposition, and how can stability be assessed? Methodological Answer:

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for byproducts like L-iditol or formaldehyde .

- pH Sensitivity : Stable in neutral/weakly acidic conditions but hydrolyzes rapidly in strong bases (pH >10) .

- Thermal Analysis : DSC (Differential Scanning Calorimetry) identifies decomposition onset temperatures (>200°C under nitrogen) .

Experimental Design and Troubleshooting

Q5.1: How should researchers design experiments to explore new derivatives of this compound? Methodological Answer:

- Scaffold Modification : Replace methylene bridges with other protecting groups (e.g., benzylidene) and compare reactivity/stability .

- High-Throughput Screening : Use automated liquid handlers to test >100 reaction conditions (catalysts, solvents) in parallel .

- Data Analysis : Apply multivariate analysis (e.g., PCA) to identify key factors influencing yield and selectivity .

Q5.2: What safety protocols are critical when handling formaldehyde derivatives in methylene bridge synthesis? Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |